4-chloro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges in the synthesis and how they were overcome .Molecular Structure Analysis
This would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s structure .Chemical Reactions Analysis
This would discuss how the compound reacts with other substances. It might include information on its reactivity, what types of reactions it undergoes, and what products are formed .Physical and Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, stability, and reactivity) .Scientific Research Applications
Antimicrobial and Anti-HIV Activity
Research involving benzenesulfonamides has shown their potential in combating microbial infections and HIV. One study highlights the synthesis of novel benzenesulfonamides bearing a 2,5-disubstituted-1,3,4-oxadiazole moiety, which demonstrated antimicrobial and anti-HIV activities. These findings suggest the compound's utility in developing new therapeutic agents against infectious diseases (Iqbal et al., 2006).
Photodynamic Therapy for Cancer Treatment
Benzenesulfonamide derivatives have also been explored for their potential in photodynamic therapy (PDT), a treatment modality for cancer. A study on a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base demonstrated high singlet oxygen quantum yield, making it a promising candidate for PDT in cancer treatment (Pişkin et al., 2020).
Anticancer Activity
Further research into benzenesulfonamide derivatives has shown their efficacy in inhibiting cancer cell proliferation. A study on novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives revealed significant in vitro anticancer activity against a variety of cancer cell lines, highlighting the potential of these compounds in cancer therapy (Brożewicz et al., 2012).
Enzyme Inhibition
Benzenesulfonamides have also been studied for their ability to inhibit enzymes that are relevant to disease processes. For instance, the synthesis and characterization of sulfonamide Schiff bases of anthranilic acid showed potential as enzyme inhibitors, which could be useful in developing treatments for diseases related to enzyme dysregulation (Kausar et al., 2019).
Photoluminescence and Antibacterial Properties
The synthesis and molecular structure analysis of new mesogens containing 1,3,4-oxadiazole fluorophore have been explored for their photoluminescent and antibacterial properties. Such studies demonstrate the versatility of benzenesulfonamide derivatives in various applications, including materials science and microbiology (Han et al., 2010).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is a part of this compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in the target’s function . This interaction often results in the inhibition or activation of the target, which can lead to various downstream effects .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways . These pathways often involve the targets mentioned earlier and their downstream effects can include a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability, which is a measure of how much of the compound reaches its site of action .
Result of Action
The result of the compound’s action often depends on the specific targets it interacts with and the biochemical pathways it affects .
Action Environment
Environmental factors such as temperature, ph, and the presence of other compounds can often influence the action of a compound .
Safety and Hazards
Properties
IUPAC Name |
4-chloro-N-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3S/c1-17-3-2-4-19(13-17)24-28-25(34-29-24)23-15-31(16-27-23)14-18-5-9-21(10-6-18)30-35(32,33)22-11-7-20(26)8-12-22/h2-13,15-16,30H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNTYEKZNLUWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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